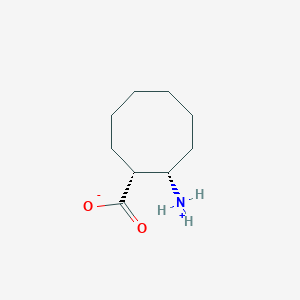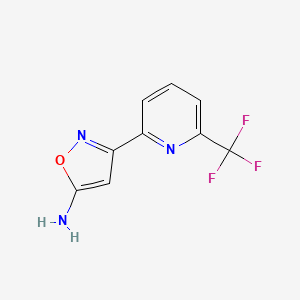
3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD33022547” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in research and industry. It is a part of a broader class of compounds that exhibit interesting chemical behaviors and reactivity, making it a subject of study for chemists and researchers.
Preparation Methods
The synthesis of “MFCD33022547” involves specific synthetic routes and reaction conditions. The preparation method typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the compound. The preparation process is designed to be scalable, allowing for large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
“MFCD33022547” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. Major products formed from these reactions are often intermediates or derivatives that can be further utilized in various applications.
Scientific Research Applications
The compound “MFCD33022547” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications include its use in the development of new materials or as a component in manufacturing processes. The versatility of this compound makes it valuable in multiple research domains.
Mechanism of Action
The mechanism of action of “MFCD33022547” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.
Comparison with Similar Compounds
When compared to similar compounds, “MFCD33022547” exhibits unique properties that distinguish it from others. Similar compounds may share structural similarities but differ in their reactivity, stability, or biological activity. The uniqueness of “MFCD33022547” lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks, but each has distinct characteristics that define their individual uses.
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,13H2 |
InChI Key |
IPXDKFOFHVWFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


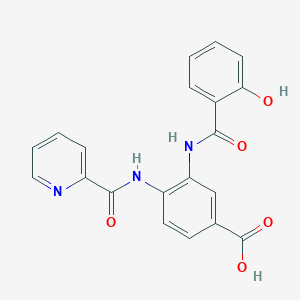
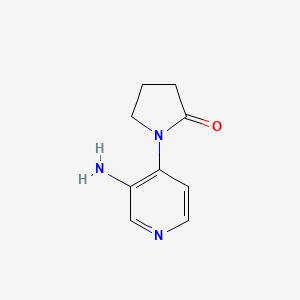
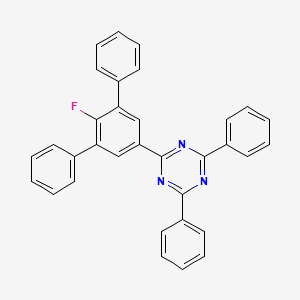
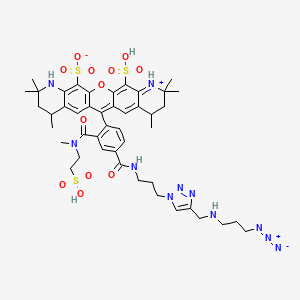
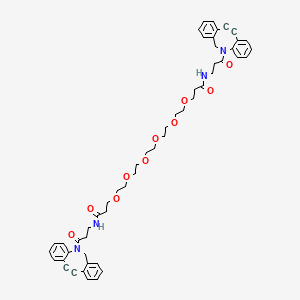

![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
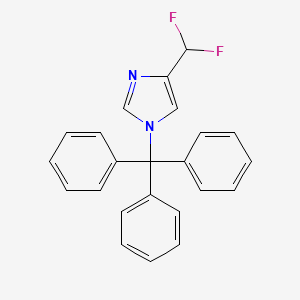
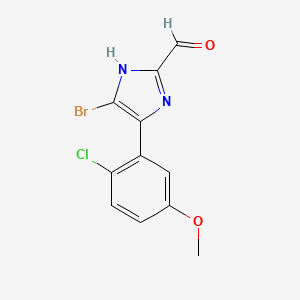
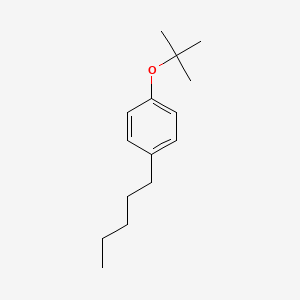
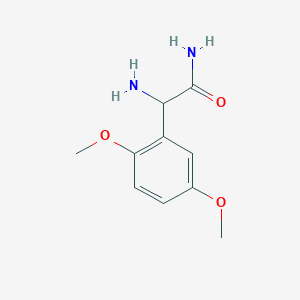
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
